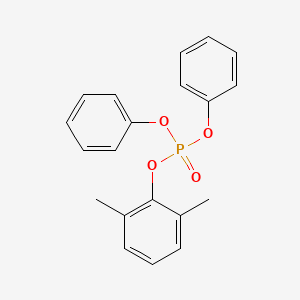
Diphenyl 2,6-dimethylphenyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl 2,6-dimethylphenyl phosphate is an organophosphorus compound with the molecular formula C20H19O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two phenyl groups and a 2,6-dimethylphenyl group attached to a phosphate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 2,6-dimethylphenyl phosphate typically involves the reaction of phosphorus oxychloride with phenol and 2,6-dimethylphenol in the presence of a catalyst. The reaction proceeds through the formation of phosphoryl chloride intermediates, which then react with the phenolic compounds to form the desired phosphate ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of a high-purity product. The final product is purified through techniques such as distillation and recrystallization to remove any impurities .
化学反应分析
Types of Reactions
Diphenyl 2,6-dimethylphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various phosphoric acid esters, phosphine derivatives, and substituted phenyl phosphates .
科学研究应用
Diphenyl 2,6-dimethylphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials
作用机制
The mechanism of action of diphenyl 2,6-dimethylphenyl phosphate involves its interaction with various molecular targets and pathways. For example, it has been found to activate estrogen receptors, leading to changes in gene expression and cellular responses. This activation can interfere with normal biological processes, such as liver development and reproductive functions .
相似化合物的比较
Similar Compounds
Tris(2,6-dimethylphenyl) phosphate: Another organophosphorus compound with similar flame retardant properties.
Resorcinol-bis(di-2,6-dimethylphenyl phosphate): Used in similar applications but with different structural properties
Uniqueness
Diphenyl 2,6-dimethylphenyl phosphate is unique due to its specific combination of phenyl and 2,6-dimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
23666-94-6 |
|---|---|
分子式 |
C20H19O4P |
分子量 |
354.3 g/mol |
IUPAC 名称 |
(2,6-dimethylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C20H19O4P/c1-16-10-9-11-17(2)20(16)24-25(21,22-18-12-5-3-6-13-18)23-19-14-7-4-8-15-19/h3-15H,1-2H3 |
InChI 键 |
YZXCXQOZLZRKHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


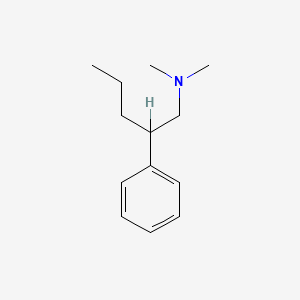
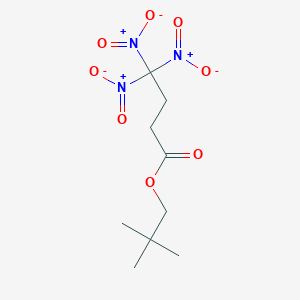
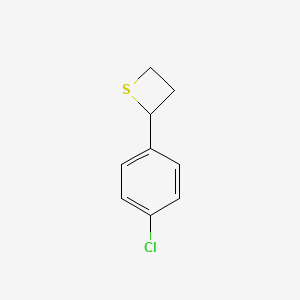
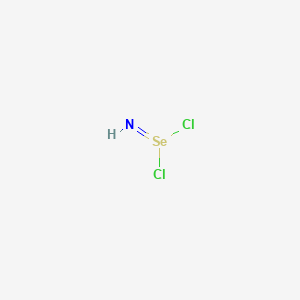
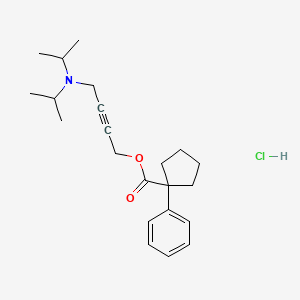
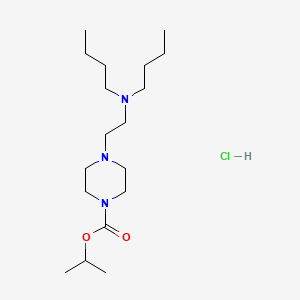
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
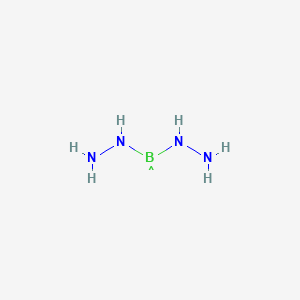
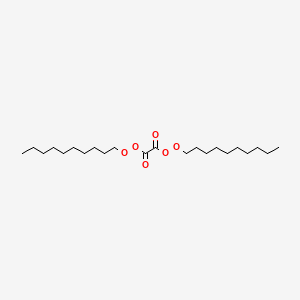
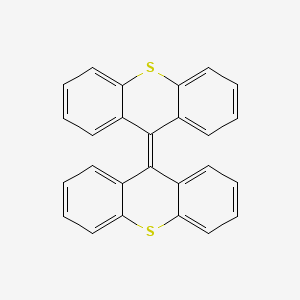
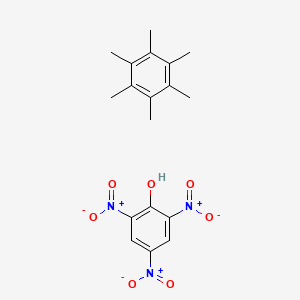
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
